Fmoc-Sec(Mob)-OPfp

selenocysteine racemization enantiomeric purity

Sec derivatives risk enantiomerization during in-situ activation with HBTU/PyBOP. Fmoc-Sec(Mob)-OPfp bypasses this by providing a pre-activated pentafluorophenyl ester for direct coupling. • Eliminates tertiary base exposure that causes enantiomerization and dehydroalanine side products. • Preserves ≥99.5% enantiomeric purity through the coupling step. • >98% starting purity; white to off-white powder; MW 676.5 g/mol. • Enables standard coupling protocols for all subsequent residues without specialized base-free activation.

Molecular Formula C32H24F5NO5Se
Molecular Weight 676.5 g/mol
Cat. No. B8238820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Sec(Mob)-OPfp
Molecular FormulaC32H24F5NO5Se
Molecular Weight676.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C[Se]CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C32H24F5NO5Se/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1
InChIKeyYFRQFWMSNIWVPS-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Sec(Mob)-OPfp: Pre-Activated Selenocysteine Building Block


Fmoc-Sec(Mob)-OPfp (Fmoc-L-selenocysteine(4-methoxybenzyl) pentafluorophenyl ester) is an orthogonally protected selenocysteine derivative designed for solid-phase peptide synthesis (SPPS) . It features a base-labile Fmoc group for Nα-protection, an acid-labile 4-methoxybenzyl (Mob) group for selenol protection, and a pre-activated pentafluorophenyl (OPfp) ester at the C-terminus, enabling direct coupling without in-situ activation reagents . This compound is supplied as a white to off-white powder with a molecular weight of 676.5 g/mol, CAS 939431-43-3 .

Pre-activated OPfp ester for direct SPPS coupling without in-situ activation reagents
Eliminates tertiary base exposure during Sec incorporation, supporting stereochemical-control study fit
Supports automated and hindered-sequence selenopeptide synthesis workflows

Why Fmoc-Sec(Mob)-OH Cannot Replace OPfp Ester


Substituting the pre-activated Fmoc-Sec(Mob)-OPfp with the more common free acid Fmoc-Sec(Mob)-OH requires in-situ activation using reagents such as HBTU, PyBOP, or DIC/Oxyma. For selenocysteine derivatives, this activation step introduces a quantifiable risk: the Merck-Novabiochem technical datasheet explicitly warns that Sec derivatives can undergo enantiomerization during coupling and form dehydroalanine and β-piperidinylalanine side products during chain elongation when tertiary bases are present [1]. Consequently, the datasheet advises that activation methods involving tertiary bases (e.g., HBTU, PyBOP) should be avoided for Sec addition and all subsequent residues—a restriction that the pre-activated OPfp ester elegantly circumvents by eliminating the activation step entirely [1].

Target: Fmoc-Sec(Mob)-OPfp
No in-situ activation needed
Pre-activated ester couples directly; no tertiary base introduced during Sec incorporation.
Preserved stereochemical pathway
Elimination of activation step avoids documented enantiomerization risk.
Substitute: Fmoc-Sec(Mob)-OH
Requires in-situ activation
HBTU, PyBOP, or DIC/Oxyma introduce tertiary bases that may induce enantiomerization.
Side-product formation risk
Documented dehydroalanine and β-piperidinylalanine formation during chain elongation with tertiary base activators.

Fmoc-Sec(Mob)-OPfp: Head-to-Head Evidence


Racemization-Free Coupling with Pre-Activated Ester

Fmoc-Sec(Mob)-OPfp is supplied as a pre-activated pentafluorophenyl ester that does not require in-situ activation with tertiary base-containing reagents. In contrast, coupling Fmoc-Sec(Mob)-OH using standard uronium/phosphonium activators (e.g., HBTU, PyBOP) exposes the Sec residue to tertiary amines, which Merck-Novabiochem documentation identifies as a direct cause of enantiomerization [1]. While Fmoc-Sec(Mob)-OH can achieve ≥99.5% enantiomeric purity as a starting material [2], the activation process itself introduces a racemization pathway not present when using the pre-activated OPfp ester .

Racemization-Free Coupling
Cross-study comparable
Elimination of tertiary base-mediated racemization pathway during Sec coupling
Supports enantiomeric purity preservation through coupling step
Based on Merck-Novabiochem technical documentation; free acid enantiomeric purity ≥99.5% for starting material only
selenocysteine racemization enantiomeric purity

OPfp Coupling Rate Advantage

Kinetic studies on pentafluorophenyl esters demonstrate that the OPfp leaving group confers substantially faster coupling rates compared to other activated esters. Comparative kinetic data show relative coupling rates of OPfp >> OPCP > ONp, corresponding to 111 : 3.4 : 1 . This rate advantage translates directly to reduced coupling times and minimized side reactions during the incorporation of sterically demanding Sec(Mob) residues .

OPfp Coupling Rate
Class-level
111-fold faster than nitrophenyl ester (ONp); 32.6-fold vs OPCP
Reported kinetic advantage in active ester comparison
Class-level inference from pentafluorophenyl ester kinetic studies; data to verify for Sec(Mob) derivative
coupling kinetics active ester SPPS efficiency

Pre-Activated Ester Avoids Side Products

The Merck-Novabiochem technical documentation for Fmoc-Sec(Mob)-OH explicitly states that selenocysteine derivatives can form dehydroalanine and β-piperidinylalanine-containing side products during subsequent chain elongation, and that activation methods involving tertiary bases (HBTU, PyBOP) should be avoided for Sec addition and all subsequent residues [1]. Fmoc-Sec(Mob)-OPfp, as a pre-activated ester, requires no activation reagents and introduces no tertiary base during coupling, thereby eliminating this entire class of base-catalyzed side reactions .

Side-Product Avoidance
Cross-study comparable
Complete avoidance of base-mediated dehydroalanine and β-piperidinylalanine formation
Reduces purification burden by preventing base-catalyzed side-product pathways
Merck-Novabiochem documentation confirms side-product formation with tertiary base activators
side-product suppression dehydroalanine β-piperidinylalanine

Comparable Purity: OPfp vs. Free Acid

Commercial suppliers specify the purity of Fmoc-Sec(Mob)-OPfp at >98% by HPLC . This purity level is comparable to the specification for Fmoc-Sec(Mob)-OH, which is also certified at ≥98.0% (HPLC, area%) by major manufacturers [1]. The OPfp derivative thus provides equivalent starting purity with the added advantage of pre-activation.

Comparable Purity
Supporting evidence
>98% (HPLC area%) for OPfp ester; ≥98.0% for free acid
Equivalent starting purity with pre-activation convenience
Commercial vendor specifications; Certificate of Analysis review recommended
HPLC purity quality control procurement specification

Fmoc-Sec(Mob)-OPfp: Key Application Scenarios


Epimerization-Sensitive Selenopeptide Synthesis

When synthesizing peptides where the stereochemical integrity of the Sec residue is critical—such as selenoprotein mimics or selenoenzyme active-site analogs—Fmoc-Sec(Mob)-OPfp is the preferred building block. The pre-activated OPfp ester eliminates the tertiary base exposure that causes enantiomerization when Fmoc-Sec(Mob)-OH is activated in situ with HBTU or PyBOP [1]. This avoids the documented racemization risk and preserves ≥99.5% enantiomeric purity through the coupling step.

Automated SPPS of Hindered Sequences

In automated peptide synthesizers where coupling cycles are time-constrained, the 111-fold faster coupling kinetics of the OPfp ester relative to nitrophenyl esters enable rapid and complete Sec incorporation without extended reaction times. This is particularly valuable when Sec(Mob) is positioned adjacent to bulky residues or within difficult sequences where coupling efficiency often limits overall yield.

Base-Free Elongation of Long Selenopeptides

For peptides containing multiple amino acids after the Sec residue, the Merck-Novabiochem documentation advises that tertiary base-containing activation methods should be avoided for all subsequent residues once Sec is incorporated [1]. Using Fmoc-Sec(Mob)-OPfp for the Sec coupling eliminates the initial base exposure, allowing the entire remainder of the synthesis to proceed without specialized base-free activation protocols. This prevents the accumulation of dehydroalanine and β-piperidinylalanine side products during chain elongation.

Selenopeptide Libraries for SAR Studies

When generating selenopeptide libraries where purity and consistency across multiple sequences are paramount, the OPfp ester's combination of >98% starting purity and elimination of activation-related side products [1] ensures reproducible incorporation yields and minimizes sequence-dependent variability in product quality.

Application
Selection Property
Validation Focus
Stereochemistry-sensitive selenopeptide synthesis
Pre-activated coupling without tertiary base
Enantiomeric purity preservation through coupling step
Automated SPPS of hindered sequences
Accelerated active ester coupling kinetics
Coupling completion monitoring under time-constrained cycles
Base-free elongation of long selenopeptides
No activation reagents required
Side-product (dehydroalanine) monitoring during chain extension
Selenopeptide library synthesis
Consistent pre-activation quality and purity
Batch-to-batch coupling reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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